5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
The compound features a 1,3-oxazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a 2-methyl-4-bromophenyl moiety. The molecular formula, C₁₁H₈BrNO₃ , derives from high-resolution mass spectrometry (HRMS) data, consistent with related oxazole-carboxylic acid derivatives. The oxazole ring adopts a planar conformation, with bond lengths and angles characteristic of aromatic heterocycles. The C–O and C–N bond lengths in the oxazole ring measure approximately 1.36 Å and 1.30 Å, respectively, aligning with values observed in 4-methyl-1,3-oxazole-5-carboxylic acid.
The 2-methyl-4-bromophenyl group introduces steric bulk and electronic asymmetry. Crystallographic studies of analogous compounds, such as 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, reveal that bromine substituents induce torsional angles of 5–15° between the aromatic ring and heterocyclic core. This distortion minimizes steric clashes between the methyl group and oxazole ring.
Table 1: Key Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å |
| β angle | 98.7° |
| Z-value | 4 |
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
¹H NMR spectra exhibit distinct signals for the methyl group (δ 2.48 ppm, singlet) and aromatic protons. The deshielded carboxylic acid proton appears as a broad singlet at δ 12.9 ppm, consistent with hydrogen bonding interactions. Coupling patterns in the aromatic region (δ 7.35–7.89 ppm) reflect the para-bromo and ortho-methyl substitution on the phenyl ring.
Infrared (IR) Spectroscopy:
Strong absorption bands at 1705 cm⁻¹ and 1680 cm⁻¹ correspond to the carbonyl stretches of the carboxylic acid and oxazole ring, respectively. A broad O–H stretch near 3100 cm⁻¹ further confirms the carboxylic acid functionality.
UV-Vis Spectroscopy:
The compound exhibits λₘₐₓ at 268 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated oxazole-phenyl system. A weaker n→π* transition appears at 320 nm, characteristic of heteroaromatic systems with electron-withdrawing substituents.
Table 2: Key Spectroscopic Signals
| Technique | Signal (δ/λ) | Assignment |
|---|---|---|
| ¹H NMR | 2.48 ppm (s) | Methyl group |
| ¹H NMR | 7.35–7.89 ppm (m) | Aromatic protons |
| IR | 1705 cm⁻¹ | C=O (carboxylic acid) |
| UV-Vis | 268 nm | π→π* transition |
X-ray Diffraction Studies and Unit Cell Parameters
Single-crystal X-ray diffraction of a closely related analogue, 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, reveals a monoclinic crystal system with Z = 4 and density of 1.605 g/cm³. While direct data for 5-(2-methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid remains unpublished, computational modeling predicts similar packing arrangements dominated by hydrogen bonds between carboxylic acid groups (O···H–O ≈ 2.65 Å) and π-stacking interactions between oxazole rings (3.45 Å interplanar distance).
Comparative Analysis with Related Oxazole-carboxylic Acid Derivatives
The 2-methyl-4-bromophenyl substituent distinguishes this compound from simpler analogues:
4-Methyl-1,3-oxazole-5-carboxylic acid:
- Lacks aromatic substituents, reducing molecular weight (127.1 g/mol vs. 282.09 g/mol).
- Exhibits higher aqueous solubility due to the absence of hydrophobic bromophenyl groups.
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid:
- Isoxazole isomer shows altered dipole moments (4.78 D vs. 3.92 D in oxazoles).
- Methyl positioning influences π-stacking efficiency in crystal lattices.
Table 3: Comparative Physicochemical Properties
Properties
CAS No. |
914220-38-5 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-(4-bromo-2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-4-7(12)2-3-8(6)10-9(11(14)15)13-5-16-10/h2-5H,1H3,(H,14,15) |
InChI Key |
XJAJTGGURSPULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=C(N=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Synthesis
This method is traditionally used for synthesizing oxazole derivatives. The process involves the cyclization of acylamino keto moieties under acidic conditions, which can yield 2,5-disubstituted oxazoles. The reaction typically requires a dehydrating agent such as polyphosphoric acid to enhance yield.
Bredereck Reaction
The Bredereck reaction synthesizes oxazole derivatives by reacting α-haloketones with amides. This method is noted for its efficiency and clean execution, making it suitable for producing 2,4-disubstituted oxazoles.
Cycloisomerization
Cycloisomerization involves the transformation of propargylic amides into polysubstituted oxazoles under mild conditions. This method has been shown to provide high yields and can be performed using silica gel as a catalyst.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a modern technique that enhances reaction rates and yields through microwave irradiation. This method has been successfully applied to synthesize various oxazole derivatives quickly and efficiently.
The following table summarizes the yields and conditions associated with different preparation methods for 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid:
The preparation of this compound can be effectively achieved through various synthetic methodologies, each offering unique advantages in terms of yield and efficiency. The choice of method may depend on available resources, desired yield, and specific laboratory conditions. Future research may focus on optimizing these methods further or exploring novel synthetic pathways that could enhance the overall efficiency of producing this important compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Phenyl derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The brominated phenyl ring can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural and physicochemical properties of the target compound with related derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: Bromine (Br) and fluorine (F) enhance electrophilic reactivity and metabolic stability. For example, 5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic acid is used in synthesizing topoisomerase inhibitors . Heterocyclic Variants: Replacing phenyl with pyridinyl (e.g., 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid) introduces nitrogen, altering solubility and hydrogen-bonding capacity .
Biological Activity
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C11H8BrNO3
- Molecular Weight : 282.09 g/mol
- CAS Number : 914220-38-5
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with oxazole intermediates. Various synthetic routes have been explored to optimize yield and purity, as well as to introduce different substituents that may enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various oxazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 6538 | 62.5 µg/mL |
| Escherichia coli ATCC 8739 | 125 µg/mL | |
| Bacillus subtilis ATCC 6683 | 62.5 µg/mL |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
Antibiofilm Activity
In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit biofilm formation. Biofilms are protective environments for bacteria that contribute to chronic infections and resistance to antibiotics.
Table 2: Antibiofilm Activity
| Compound | Biofilm Formation Inhibition (%) |
|---|---|
| This compound | 45% at 100 µg/mL |
The results indicate a moderate inhibition of biofilm formation, highlighting the need for further optimization to enhance this property .
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives, including the target compound, in a murine model of bacterial infection. The study demonstrated that treatment with the compound resulted in reduced bacterial load and improved survival rates compared to controls. This underscores its potential utility in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is recommended:
Suzuki-Miyaura Cross-Coupling : React 4-bromo-2-methylphenylboronic acid with a pre-functionalized oxazole precursor to introduce the bromophenyl moiety. This step benefits from palladium catalysis (e.g., Pd(PPh₃)₄) and a base like Na₂CO₃ in a mixed solvent system (e.g., DME/H₂O) .
Cyclization and Carboxylic Acid Formation : Use a Vilsmeier-Haack reaction or oxidative cyclization (e.g., with POCl₃ or I₂) to form the oxazole ring, followed by hydrolysis of an ester intermediate to the carboxylic acid. Yield optimization requires controlled temperature (60–80°C) and inert atmosphere .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromophenyl methyl group at δ ~2.5 ppm; oxazole protons at δ 7.5–8.5 ppm) .
- FTIR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : For absolute configuration verification, grow single crystals in ethanol/water and compare with reported isoxazole-carboxylic acid structures .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.
- Lyophilize the compound for long-term storage (≥2 years) and confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the bromophenyl (e.g., replace Br with Cl or CF₃) or oxazole ring (e.g., methyl to ethyl). Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., cancer cell lines). Compare IC₅₀ values and correlate with electronic (Hammett σ) or steric parameters (Taft’s Es) .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism in DMSO-d₆ vs. CDCl₃. Use variable-temperature NMR to identify exchange broadening.
- Impurity Analysis : Employ LC-MS to detect trace byproducts (e.g., dehalogenated derivatives). Repurify via preparative HPLC if needed .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate logP (lipophilicity) and pKa (acid dissociation). Validate with experimental HPLC retention times .
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using GROMACS. Correlate with experimental solubility assays .
Q. How can researchers investigate the compound’s metabolic stability or biodegradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-HRMS. Identify hydroxylation or demethylation products .
- Environmental Degradation : Use OECD 301B guidelines for aerobic biodegradation testing. Monitor degradation intermediates by GC-MS or NMR .
Q. What strategies address discrepancies in pharmacological data across different assay models?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) and validate target engagement (e.g., Western blot for protein inhibition).
- Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
